molecular formula C19H18N6O6S B1664520 10-Thiofolic acid CAS No. 54931-98-5

10-Thiofolic acid

Cat. No.: B1664520
CAS No.: 54931-98-5
M. Wt: 458.4 g/mol
InChI Key: VUCAAEQMBTVEOL-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

10-Thiofolic acid is a potential antibacterial, antineoplastic agent.

Scientific Research Applications

1. Synthesis and Inhibition Studies

10-Thiofolic acid and its analogs have been synthesized and tested as potential inhibitors of enzymes involved in folate metabolism. Studies have examined their efficacy in inhibiting the growth of microorganisms and cancer cells. Notably, 10-thia analogs of pteroic acid and folic acid, including this compound, have shown high activity in inhibiting the growth of methotrexate-sensitive and resistant microorganisms, as well as inhibiting dihydrofolic acid reductase and thymidylate synthetase (Kim et al., 1975).

2. Biological Evaluation and Activity

Various synthetic processes have been developed for this compound and related compounds, exploring their biological activities. For example, the synthesis of N-10-methyl-4-thiofolic acid and related compounds aimed at creating inhibitors for cofactor forms of tetrahydrofolate. These compounds demonstrated significant inhibition of bacterial growth but had limited impact on dihydrofolic reductase or leukemia cells in mice (Elliott et al., 1975).

3. Role in Mammalian Cells

Studies have shown that certain derivatives of this compound can function as bioactive folates in mammalian cells. For instance, 10-formyl-7,8-dihydrofolic acid, a derivative, has been observed as a substrate for enzymes like aminoimidazole carboxamide ribotide transformylase and dihydrofolate reductase in human leukemia cells (Baggott & Johanning, 1999).

4. Role in Microbial Metabolism

In microbial organisms like Leishmania major, studies have revealed the essential role of certain derivatives of this compound in metabolism. For instance, 10-Formyl tetrahydrofolate (10-CHO-THF), a key metabolite, is critical in C1 carbon metabolism in these organisms (Murta et al., 2009).

Properties

CAS No.

54931-98-5

Molecular Formula

C19H18N6O6S

Molecular Weight

458.4 g/mol

IUPAC Name

2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylsulfanyl]benzoyl]amino]pentanedioic acid

InChI

InChI=1S/C19H18N6O6S/c20-19-24-15-14(17(29)25-19)22-10(7-21-15)8-32-11-3-1-9(2-4-11)16(28)23-12(18(30)31)5-6-13(26)27/h1-4,7,12H,5-6,8H2,(H,23,28)(H,26,27)(H,30,31)(H3,20,21,24,25,29)

InChI Key

VUCAAEQMBTVEOL-LBPRGKRZSA-N

Isomeric SMILES

C1=CC(=CC=C1C(=O)N[C@@H](CCC(=O)O)C(=O)O)SCC2=CN=C3C(=N2)C(=O)N=C(N3)N

SMILES

C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)SCC2=CN=C3C(=N2)C(=O)NC(=N3)N

Canonical SMILES

C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)SCC2=CN=C3C(=N2)C(=O)N=C(N3)N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

10-Thiofolic acid;  NSC 238147;  NSC-238147;  NSC238147; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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